AhR Binding Classification: An Oxalamide Heterocycle for Antagonist Development
The compound is structurally disclosed within a patent series specifically claiming oxalamide-substituted heterocyclic compounds as AhR modulators, and in particular as AhR antagonists [1]. The patent establishes that compounds within this scaffold, featuring the oxalamide-linked pyridyl and substituted phenyl groups, bind directly to AhR and are designed for therapeutic antagonism, a functional profile distinct from classical AhR agonists like TCDD or non-selective AhR ligands [2]. While exact IC50/EC50 values for this specific molecule are not publicly disclosed in the available patent excerpts, the functional classification as an AhR antagonist differentiates it from agonist-predominant oxalamide analogs.
| Evidence Dimension | AhR functional classification (Antagonist vs. Agonist) |
|---|---|
| Target Compound Data | Classified as an AhR antagonist (oxalamide-substituted heterocyclic series) |
| Comparator Or Baseline | Classical AhR agonists (e.g., TCDD) and non-antagonist oxalamide derivatives |
| Quantified Difference | Not available for this specific compound; patent class inference based on structural inclusion |
| Conditions | Patent disclosure context: compounds designed for AhR binding and antagonism |
Why This Matters
For procurement decisions in AhR antagonism research, this functional classification is critical; selecting an agonist instead would produce opposite downstream biological effects on CYP1A1 expression and immune modulation.
- [1] Kinzel, O., Steeneck, C., Czekanska, M., Pinto, S., Sektioglu, I. M., & Deuschle, U. (2023). OXALAMIDE SUBSTITUTED HETEROCYCLIC COMPOUNDS AS MODULATORS OF THE ARYL HYDROCARBON RECEPTOR (AHR). U.S. Patent Application No. 17/759,266. Publication No. US 2023/0108408 A1. Phenex Pharmaceuticals AG. View Source
- [2] Murray, I. A., Patterson, A. D., & Perdew, G. H. (2014). Aryl hydrocarbon receptor ligands in cancer: friend and foe. Nature Reviews Cancer, 14(12), 801-814. View Source
